molecular formula C12H17ClFNO B1448385 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride CAS No. 1461714-03-3

2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride

Cat. No.: B1448385
CAS No.: 1461714-03-3
M. Wt: 245.72 g/mol
InChI Key: SQVZBFHLFVJYKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride is a chemical compound characterized by the presence of a fluorophenyl group attached to an oxan-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride typically involves the reaction of 4-fluoroaniline with an appropriate oxirane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxan-4-amine structure. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxime or nitroso derivatives.

    Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group, facilitating further chemical modifications.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Oxime or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-N-methyloxan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxan-4-amine structure facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-N-methyloxan-4-amine hydrochloride
  • 2-(4-Bromophenyl)-N-methyloxan-4-amine hydrochloride
  • 2-(4-Methylphenyl)-N-methyloxan-4-amine hydrochloride

Comparison: Compared to its analogs, 2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding characteristics, making it distinct in terms of its chemical and biological behavior.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-14-11-6-7-15-12(8-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZBFHLFVJYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC(C1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride
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2-(4-fluorophenyl)-N-methyloxan-4-amine hydrochloride
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